3-Methoxy-3-(trifluoromethyl)pyrrolidine
Description
Properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-11-5(6(7,8)9)2-3-10-4-5/h10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMBLHMFRVHVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Key Compounds and Their Substituents:
Analysis:
- Electronic Effects : The -CF₃ group in this compound withdraws electrons, while -OCH₃ donates electrons, creating a polarized environment that enhances interactions with biological targets . In contrast, compounds like 3-(trifluoromethyl)pyrrolidine (lacking -OCH₃) exhibit reduced electronic complexity, which may lower target specificity .
- Steric Considerations : The tert-butyl carbamate in compound Ig () introduces bulkiness, limiting its use in sterically sensitive applications compared to the more compact this compound .
Physicochemical Properties
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine ring is commonly constructed via cyclization reactions involving appropriate amino and carbonyl precursors. Typical methods include:
- Intramolecular nucleophilic substitution where an amino group attacks a suitably positioned electrophilic center to close the five-membered ring.
- Cyclocondensation reactions of amino alcohols or amino acids derivatives.
The choice of starting materials depends on the desired substitution pattern on the pyrrolidine ring.
The trifluoromethyl group is a key functional moiety imparting unique chemical and physical properties. Its introduction is generally achieved by:
- Use of trifluoromethylating reagents such as trifluoromethyl iodide (CF3I), trifluoromethyl sulfonates, or copper-mediated trifluoromethylation agents.
- Direct trifluoromethylation of preformed heterocycles or intermediates via nucleophilic or radical trifluoromethyl sources.
Industrial and laboratory methods may apply catalytic systems to improve yield and selectivity.
Introduction of the Methoxy Group
The methoxy substituent is typically introduced via:
- Nucleophilic substitution reactions using methanol or methoxide ions as nucleophiles.
- Methoxylation of suitable intermediates such as halogenated or activated carbon centers on the pyrrolidine ring.
This step is often performed after ring formation and trifluoromethylation to avoid side reactions.
Representative Synthetic Route and Reaction Conditions
A generalized synthetic route for 3-Methoxy-3-(trifluoromethyl)pyrrolidine is as follows:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrrolidine ring formation | Cyclization of amino precursors under basic or acidic conditions | Ensures ring closure with proper substitution |
| 2 | Trifluoromethyl group introduction | Reaction with trifluoromethyl iodide or copper trifluoromethyl complexes | May require catalysts, inert atmosphere |
| 3 | Methoxylation | Nucleophilic substitution with methanol or sodium methoxide | Performed under controlled temperature to avoid side reactions |
Industrial Production Considerations
Industrial synthesis optimizes these steps to maximize yield and purity while minimizing cost and environmental impact. Techniques include:
- Continuous flow reactors for better control of reaction parameters.
- Advanced purification such as chromatography or crystallization.
- Green chemistry principles to reduce hazardous waste and improve sustainability.
Data Table Summarizing Preparation Methods
| Preparation Aspect | Methodology | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Pyrrolidine ring formation | Cyclization of amino precursors | Basic or acidic conditions, heat | Efficient ring closure | Control of stereochemistry |
| Trifluoromethyl group introduction | Use of trifluoromethyl iodide, copper reagents | Catalysts, inert atmosphere, controlled temp | High selectivity for CF3 group | Cost of reagents, handling of toxic gases |
| Methoxy group introduction | Nucleophilic substitution with methanol | Mild heating, base catalysis | Straightforward substitution | Avoiding side reactions |
| Overall synthesis | Stepwise or convergent synthesis | Optimization of reaction sequence | High yield, purity | Complexity of multi-step synthesis |
Research Findings and Literature Insights
- The trifluoromethylation step often employs copper-mediated protocols due to their high efficiency and selectivity in introducing the CF3 group onto nitrogen-containing heterocycles.
- Methoxylation is typically carried out after trifluoromethylation to prevent interference with the trifluoromethylation reagents.
- The stereochemistry at the 3-position can be controlled by choice of chiral precursors or catalysts, although this is a complex aspect requiring further optimization.
- Industrial synthesis benefits from vapor-phase chlorination/fluorination techniques for related trifluoromethylpyridine derivatives, but for pyrrolidines, solution-phase methods predominate.
- Patents and recent publications emphasize the use of trifluoromethyl sulfonate reagents and flow chemistry to improve scalability and environmental profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methoxy-3-(trifluoromethyl)pyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling reactions. For example, outlines a scheme using NaH and TsCl for sulfonylation, followed by Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis. Reaction temperatures (e.g., 90°C vs. 105°C) significantly affect regioselectivity and yield due to steric and electronic effects of the trifluoromethyl and methoxy groups . describes a propionic acid derivative reacting with pyrrolidine under reflux, emphasizing solvent choice (benzene) and extraction protocols to isolate intermediates .
Q. Which purification techniques are optimal for isolating this compound intermediates?
- Methodological Answer : Liquid-liquid extraction (e.g., using benzene/water phases) followed by column chromatography is effective for removing unreacted starting materials. highlights sequential washes with HCl and NaHCO₃ to eliminate acidic/byproduct residues, while crystallization at low temperatures enhances purity . For polar intermediates, suggests computational pre-screening of solvent systems to optimize solubility and crystallization .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the methoxy and trifluoromethyl substituents (distinct δ ~3.3 ppm for OCH₃ and δ ~120 ppm for CF₃ in ¹³C). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (C-O stretch at ~1100 cm⁻¹). For stereochemical analysis, recommends X-ray crystallography for unambiguous confirmation of substitution patterns .
Advanced Research Questions
Q. How can computational tools streamline the synthesis and optimization of this compound derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, as demonstrated in . For example, reaction path searches can identify energy barriers for trifluoromethyl group incorporation, while machine learning models trained on experimental data (e.g., Pd catalyst performance) reduce trial-and-error in condition screening .
Q. What role do the trifluoromethyl and methoxy groups play in modulating reactivity and selectivity?
- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the pyrrolidine ring, facilitating nucleophilic substitutions, while the methoxy group stabilizes intermediates via resonance. shows that substitution patterns on the pyridine ring (e.g., para vs. meta) drastically alter reactivity in Suzuki couplings .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Systematic variable testing is critical. For example, shows that Pd catalyst loading (0.5–2 mol%) and solvent polarity (toluene vs. EtOH/H₂O) impact yields by 20–40%. Reproducibility issues may arise from trace moisture in solvents, which deactivates catalysts—strict anhydrous conditions are advised .
Q. What safety protocols are essential when handling reactive intermediates in its synthesis?
- Methodological Answer : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact (H333/H313 risks). specifies emergency measures: rinse skin with water for 15 minutes and consult a physician if ingested. Avoid benzene () due to toxicity; substitute with safer solvents like THF where possible .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or CF₃ with CH₃) and evaluate biological activity. ’s Suzuki coupling protocol enables rapid diversification. Pair this with docking studies (e.g., binding affinity to target proteins) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
